An In-depth Technical Guide to the Synthesis and Characterization of tert-Butyl Undec-10-enoate
An In-depth Technical Guide to the Synthesis and Characterization of tert-Butyl Undec-10-enoate
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of tert-butyl undec-10-enoate, a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and specialty polymers. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and thorough characterization methodologies. We will explore the prevalent synthetic routes, focusing on the acid-catalyzed esterification of undec-10-enoic acid, and delve into the spectroscopic techniques required for structural elucidation and purity assessment. The causality behind experimental choices is explained to provide a deeper understanding of the process, ensuring both reproducibility and safety.
Introduction: The Significance of tert-Butyl Undec-10-enoate
tert-Butyl undec-10-enoate is a bifunctional molecule featuring a terminal alkene and a sterically hindered tert-butyl ester. The terminal double bond serves as a versatile handle for a wide array of chemical transformations, including polymerization, metathesis, and various addition reactions. The tert-butyl ester group is a widely utilized protecting group for carboxylic acids due to its stability under a range of conditions and its facile, selective removal under mild acidic conditions.[1] This unique combination of functional groups makes tert-butyl undec-10-enoate a key building block in the synthesis of complex molecules and polymers with tailored properties.
The strategic importance of this compound lies in its application in:
-
Polymer Chemistry: As a monomer for the synthesis of functional polymers with tunable properties.
-
Drug Development: As an intermediate in the synthesis of active pharmaceutical ingredients (APIs), where the tert-butyl ester can protect a carboxylic acid moiety during multi-step syntheses.[2]
-
Fine Chemicals: As a precursor for the synthesis of specialty chemicals and materials.
This guide will focus on a common and efficient laboratory-scale synthesis and provide a robust protocol for its characterization, ensuring the production of high-purity material suitable for demanding applications.
Synthesis of tert-Butyl Undec-10-enoate
Several synthetic strategies can be employed for the preparation of tert-butyl undec-10-enoate. The most common methods involve the esterification of undec-10-enoic acid. We will focus on the acid-catalyzed reaction with isobutylene, a highly efficient method for the synthesis of tert-butyl esters.
Mechanistic Insight: Acid-Catalyzed Esterification with Isobutylene
The reaction proceeds via an acid-catalyzed addition of the carboxylic acid to isobutylene.[3] The mechanism is distinct from the classic Fischer esterification. Here, the alkene, isobutylene, is protonated by a strong acid catalyst (e.g., sulfuric acid) to form a stable tertiary carbocation (the tert-butyl cation). The carboxylic acid (undec-10-enoic acid) then acts as a nucleophile, attacking the carbocation. Subsequent deprotonation of the resulting oxonium ion yields the desired tert-butyl ester and regenerates the acid catalyst.[3][4]
The use of isobutylene is advantageous as it avoids the use of tert-butanol and the concomitant production of water, which can lead to reversible reactions in Fischer esterifications.[5]
Experimental Workflow: Synthesis
The following diagram illustrates the key stages in the synthesis of tert-butyl undec-10-enoate.
Caption: Experimental workflow for the synthesis of tert-butyl undec-10-enoate.
Detailed Experimental Protocol
Materials:
-
Undec-10-enoic acid
-
Isobutylene (condensed)
-
Dichloromethane (DCM), anhydrous
-
Concentrated sulfuric acid (98%)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a fume hood, dissolve undec-10-enoic acid (1 equivalent) in anhydrous dichloromethane in a pressure-rated reaction vessel equipped with a magnetic stir bar.
-
Catalyst Addition: Cool the solution in an ice-water bath. Slowly add concentrated sulfuric acid (catalytic amount, e.g., 2-5 mol%) to the stirred solution.
-
Addition of Isobutylene: Carefully add condensed isobutylene (a slight excess, e.g., 1.5-2 equivalents) to the reaction mixture.
-
Reaction: Seal the reaction vessel tightly and allow it to warm to room temperature. Stir the mixture vigorously for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the vessel in an ice bath before carefully venting any excess isobutylene in the fume hood.
-
Quenching: Slowly pour the reaction mixture into a beaker containing a cold, saturated aqueous solution of sodium bicarbonate. Stir until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford tert-butyl undec-10-enoate as a colorless oil.
Characterization of tert-Butyl Undec-10-enoate
Thorough characterization is crucial to confirm the identity and purity of the synthesized product. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Characterization Workflow
The following diagram outlines the logical flow of the characterization process.
Caption: Workflow for the characterization of tert-butyl undec-10-enoate.
Spectroscopic Data and Interpretation
¹H NMR Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.[6]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~5.8 | m | 1H | =CH- |
| ~4.9-5.0 | m | 2H | H₂C= |
| ~2.2 | t | 2H | -CH₂-C(O)O- |
| ~2.0 | q | 2H | -CH₂-CH=CH₂ |
| ~1.6 | m | 2H | -CH₂-CH₂-C(O)O- |
| ~1.4 | s | 9H | -C(CH₃)₃ |
| ~1.3 | m | 10H | -(CH₂)₅- |
-
Causality: The downfield shift of the vinyl protons (~4.9-5.8 ppm) is characteristic of hydrogens attached to sp² hybridized carbons. The singlet integrating to 9 protons at ~1.4 ppm is the hallmark of the tert-butyl group. The triplet at ~2.2 ppm corresponds to the methylene group adjacent to the ester carbonyl, which is deshielded.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum confirms the carbon skeleton of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~173 | C=O (ester) |
| ~139 | =CH- |
| ~114 | H₂C= |
| ~80 | -O-C(CH₃)₃ |
| ~35 | -CH₂-C(O)O- |
| ~34 | -CH₂-CH=CH₂ |
| ~29 | -(CH₂)₅- (multiple peaks) |
| ~28 | -C(CH₃)₃ |
| ~25 | -CH₂-CH₂-C(O)O- |
-
Causality: The ester carbonyl carbon appears significantly downfield (~173 ppm). The sp² carbons of the alkene are observed at ~139 and ~114 ppm. The quaternary carbon of the tert-butyl group attached to the oxygen is found around 80 ppm, while the methyl carbons of this group are at approximately 28 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.[7]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3075 | Medium | =C-H stretch (alkene) |
| ~2925, 2855 | Strong | C-H stretch (alkane) |
| ~1730 | Strong | C=O stretch (ester) |
| ~1640 | Medium | C=C stretch (alkene) |
| ~1150 | Strong | C-O stretch (ester) |
| ~910 | Medium | =C-H bend (alkene, out-of-plane) |
-
Causality: The strong absorption at ~1730 cm⁻¹ is a definitive indicator of the ester carbonyl group. The peaks at ~3075 cm⁻¹ and ~1640 cm⁻¹ confirm the presence of the terminal alkene. The strong C-O stretch around 1150 cm⁻¹ is also characteristic of an ester.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
| m/z | Interpretation |
| 240.38 | [M]⁺ (Molecular Ion) - Calculated for C₁₅H₂₈O₂ |
| 184 | [M - C₄H₈]⁺ (Loss of isobutylene) |
| 57 | [C₄H₉]⁺ (tert-butyl cation) |
-
Causality: In electron ionization (EI) mass spectrometry, a common fragmentation pathway for tert-butyl esters is the loss of isobutylene (56 Da) via a McLafferty-type rearrangement, leading to a prominent peak at [M-56]⁺. The base peak is often the highly stable tert-butyl cation at m/z 57. The molecular ion peak may be of low intensity or absent.
Conclusion
This guide has detailed a reliable and efficient method for the synthesis of tert-butyl undec-10-enoate via the acid-catalyzed reaction of undec-10-enoic acid with isobutylene. The provided step-by-step protocol, coupled with mechanistic insights, offers a solid foundation for the successful preparation of this valuable synthetic intermediate. Furthermore, the comprehensive characterization workflow and interpretation of spectroscopic data (NMR, IR, and MS) establish a self-validating system to ensure the structural integrity and purity of the final product. This information is critical for researchers and developers who rely on high-quality starting materials for their work in polymer science, drug discovery, and the synthesis of fine chemicals.
References
-
Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. 4.1.1.6. Synthesis of Isobutylene and Its Use in Esterification Reactions. Available at: [Link]
- Google Patents. Method for producing t-butyl ester of aliphatic C1-C4 carboxylic acid.
-
ResearchGate. 1 H NMR spectrum (500 MHz, CD 3 Cl) of t-butyl undecylenate in the range 4.8-6 ppm. Available at: [Link]
- Varian Unity Inova. C NMR spectra were recorded at 300 MHz in CDCl3.
- Google Patents. WO2016156410A1 - Production of tert-butyl esters of aliphatic carboxylic acids.
-
PubChem. Butyl 10-undecenoate. Available at: [Link]
- Google Patents. CN103787971A - Preparation method of tert-butyl ester.
-
ResearchGate. A reaction scheme for the ultrasound-assisted esterification of 10-undecylenic acid. Available at: [Link]
-
Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Journal of Biomolecular NMR. Available at: [Link]
-
Journal of the American Chemical Society. The Reversible Esterification of Carboxylic Acids with Isobutene and Trimethylethylene. Quantitative Studies and Synthetic Applications. Available at: [Link]
-
NIST WebBook. 10-Undecenoic acid, butyl ester. Available at: [Link]
-
ResearchGate. Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2. Available at: [Link]
-
YouTube. 08.08 Esterification of Carboxylic Acids. Available at: [Link]
-
Mild and Efficient Method for Preparation of tert-Butyl Esters. Synlett. Available at: [Link]
-
ResearchGate. FT-IR spectrum of synthesized t-butyl esters of higher fatty acids... Available at: [Link]
-
Thieme Chemistry. Novel tert-Butylation of Carboxylic Acids and Alcohols. Available at: [Link]
Sources
- 1. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 2. researchgate.net [researchgate.net]
- 3. books.rsc.org [books.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
